N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide
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Overview
Description
N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functionalization to introduce the propanamide group .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Aminothiazole
- Benzothiazole
- Thiazolidine
Uniqueness
N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3OS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-(2-amino-2,3,3a,7a-tetrahydro-1,3-benzothiazol-6-yl)propanamide |
InChI |
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h3-5,7-8,10,13H,2,11H2,1H3,(H,12,14) |
InChI Key |
MCLRLYXCXUUCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2C(C=C1)NC(S2)N |
Origin of Product |
United States |
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